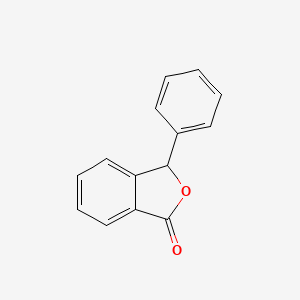

3-Phenylphthalide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-phenyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-14-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFMIHCARVMICF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901034942 | |

| Record name | 3-Phenylphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5398-11-8 | |

| Record name | 3-Phenylphthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5398-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalide, 3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylphthalide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylphthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenylphthalide

CAS Number: 5398-11-8

EINECS Number: 226-426-9

Introduction

3-Phenylphthalide, with the chemical formula C₁₄H₁₀O₂, is an aromatic organic compound classified as a γ-lactone.[1] It features an isobenzofuranone core structure substituted with a phenyl group at the 3-position. As the simplest member of the 3-arylphthalide class, it serves as a crucial building block and intermediate in the synthesis of more complex molecules, some of which exhibit significant pharmacological properties.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, spectroscopic data, synthesis protocols, key reactions, and applications in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[2][3] It is practically insoluble in water but demonstrates solubility in a variety of organic solvents, including tetrahydrofuran, toluene, 1,4-dioxane, and 1,2-dichloroethane.[1][2] The molecule is chiral, though it is commonly synthesized and supplied as a racemate.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀O₂ | [4][5] |

| Molecular Weight | 210.23 g/mol | [5] |

| CAS Number | 5398-11-8 | [4][5] |

| Appearance | White to almost white crystalline powder/solid | [1][2][3] |

| Melting Point | 115-119 °C | [1] |

| 147-148 °C (recrystallized from Benzene) | [4][6] | |

| Boiling Point | 368.9 °C at 760 mmHg | [4][6] |

| Density | 1.234 g/cm³ | [4][6] |

| Flash Point | 154.5 °C | [4][6] |

| Refractive Index | 1.622 | [4][6] |

| logP (XLogP3) | 2.6 / 2.95 | [4][5] |

| Topological Polar Surface Area | 26.3 Ų | [5][6] |

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques. PubChem provides access to ¹H NMR, ¹³C NMR, GC-MS, and IR spectra for this compound.[5]

Table 2: Key Spectroscopic Data for this compound

| Technique | Data Highlights | Source(s) |

| ¹H NMR | Spectra available from sources like SpectraBase. | [5] |

| ¹³C NMR | Spectra available from sources like SpectraBase. | [5] |

| Mass Spec (GC-MS) | m/z Top Peak: 105; 2nd Highest: 210; 3rd Highest: 165. | [5] |

| Infrared (IR) | Spectra available (FTIR, KBr wafer). | [5] |

Synthesis and Experimental Protocols

This compound can be synthesized through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Protocol 1: Synthesis from 2-Benzoylbenzoic Acid (Ullmann Method)

One of the classic and high-yielding methods involves the reduction of 2-benzoylbenzoic acid, which is readily accessible through the Friedel-Crafts acylation of benzene with phthalic anhydride.[1]

Reaction: 2-Benzoylbenzoic Acid → this compound

Materials:

-

2-Benzoylbenzoic acid

-

Zinc dust

-

Glacial acetic acid

-

Hydrochloric acid (for workup, if necessary)

Procedure:

-

Dissolve 2-benzoylbenzoic acid in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Gradually add zinc dust to the solution while stirring. The reaction is exothermic.

-

After the initial reaction subsides, heat the mixture to reflux for a period sufficient to ensure complete conversion (typically monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a larger volume of cold water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water to remove acetic acid and zinc salts, and dry.

-

Recrystallize the crude this compound from a suitable solvent (e.g., benzene or ethanol) to obtain the pure product.[4] This method, as proposed by Fritz Ullmann, can achieve nearly quantitative yields.[1]

Protocol 2: Synthesis from Phthalaldehydic Acid

This route utilizes the reaction of phthalaldehydic acid (2-carboxybenzaldehyde) with benzene in the presence of a strong acid catalyst.[1]

Reaction: Phthalaldehydic Acid + Benzene → this compound

Materials:

-

Phthalaldehydic acid (exists in equilibrium with its cyclic tautomer, 3-hydroxyphthalide)

-

Benzene (use with appropriate safety precautions)

-

Concentrated sulfuric acid

Procedure:

-

In a flask, suspend phthalaldehydic acid in benzene.

-

Carefully add concentrated sulfuric acid to the mixture while stirring at room temperature.

-

Continue stirring for approximately one hour. The reaction progress can be monitored by TLC.

-

Upon completion, carefully quench the reaction by pouring the mixture over ice water.

-

Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize from a suitable solvent to afford pure this compound. This method is noted for its simple reaction conditions and high yields (86% pure yield reported).[1]

Caption: General workflow for synthesizing 3-arylphthalides.[7]

Chemical Reactivity

The chemical reactivity of this compound is centered around the lactone ring and the acidic proton at the C-3 position.

Formation and Reaction of the C-3 Anion

The hydrogen atom at the C-3 position is benzylic and adjacent to a carbonyl group, making it susceptible to deprotonation by a strong base. The resulting carbanion is a potent nucleophile that can react with various electrophiles.[1]

Experimental Protocol: Alkylation/Acylation at C-3

-

In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous solvent like liquid ammonia or THF.

-

Add a strong base, such as potassium amide (KNH₂), and stir until the anion is formed.[1]

-

Introduce the desired electrophile (e.g., benzyl chloride for benzylation, benzoyl chloride for benzoylation, or dry ice for carboxylation).[1]

-

Allow the reaction to proceed until completion (monitored by TLC).

-

Quench the reaction appropriately (e.g., with a saturated ammonium chloride solution).

-

Extract the product with an organic solvent, dry the organic phase, and purify by chromatography or recrystallization.

Caption: Reactivity of the this compound carbanion with electrophiles.[1]

Applications in Research and Drug Development

Phthalides as a class are recognized for a broad spectrum of biological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects.[7][8] While this compound itself is primarily a synthetic intermediate, its derivatives are actively being investigated for therapeutic applications, particularly in neurodegenerative diseases.

Alzheimer's Disease Research

Derivatives of 3-benzylidenephthalide and 3-benzylphthalide have been designed as multifunctional agents for treating Alzheimer's disease.[9] These compounds are engineered to simultaneously address several pathological factors of the disease.

Key Biological Targets:

-

Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, a primary strategy in current Alzheimer's therapy.

-

Monoamine Oxidase B (MAO-B): Inhibition of MAO-B can have neuroprotective effects.

-

Amyloid-β (Aβ) Aggregation: Preventing the aggregation of Aβ peptides into toxic plaques is a key disease-modifying strategy.

-

Oxidative Stress: Compounds with antioxidant properties can mitigate neuronal damage.[9]

One study reported a derivative, compound (Z)-13c, which demonstrated potent inhibition of AChE and MAO-B, significant antioxidant activity, and the ability to inhibit Aβ aggregation.[9] These multi-target compounds represent a promising approach for developing more effective treatments for complex diseases like Alzheimer's.

Caption: Multi-target strategy for Alzheimer's using phthalide derivatives.[9]

Anti-inflammatory and Antioxidant Activity

A study on a series of 3-arylphthalides found that certain derivatives possess significant antioxidant and anti-inflammatory properties.[7] Specifically, 3-(2,4-dihydroxyphenyl)phthalide showed stronger antioxidant activity than the Trolox standard and potently inhibited nitric oxide (NO) production in LPS-stimulated microglial and macrophage cells.[7] This suggests that the 3-arylphthalide scaffold is a promising starting point for developing novel anti-inflammatory agents.

Safety and Handling

According to GHS classifications from one notification, this compound is considered harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area to avoid inhalation of dust.[4] Store the container tightly closed in a dry, cool, and well-ventilated place.[4]

References

- 1. 3-Phenylphthalid – Wikipedia [de.wikipedia.org]

- 2. This compound | 5398-11-8 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C14H10O2 | CID 95365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel 3-benzylidene/benzylphthalide Mannich base derivatives as potential multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 3-Phenylphthalide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-phenylphthalide (CAS RN: 5398-11-8), a significant lactone in organic synthesis and a precursor for various pharmacologically active compounds.[1] This document is intended to be a valuable resource for professionals in research and drug development, offering detailed data, experimental methodologies, and visual representations of key processes.

Chemical Identity and Structure

This compound, with the IUPAC name 3-phenyl-1(3H)-isobenzofuranone, is a white to off-white crystalline solid.[2][3][4] It is a racemic compound in conventional syntheses, existing as a mixture of two enantiomers.[1]

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value |

| IUPAC Name | 3-phenyl-3H-2-benzofuran-1-one[5] |

| CAS Number | 5398-11-8[5] |

| Molecular Formula | C₁₄H₁₀O₂[5] |

| Molecular Weight | 210.23 g/mol [5] |

| Canonical SMILES | C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)O2[5] |

| InChI Key | SQFMIHCARVMICF-UHFFFAOYSA-N[5] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems, influencing its reactivity, solubility, and potential as a drug candidate.

Table 2: Key Physicochemical Data

| Property | Value | Source |

| Melting Point | 115-119 °C[1][3] | Experimental |

| Boiling Point | 368.9 °C at 760 mmHg[6][7] | Experimental |

| Solubility | Practically insoluble in water; soluble in many organic solvents such as tetrahydrofuran, toluene, 1,4-dioxane, and 1,2-dichloroethane.[1][2] | Experimental |

| logP (Octanol-Water Partition Coefficient) | 2.6 | Computed[5] |

| pKa | Not experimentally determined. | - |

| Density | 1.234 g/cm³[6][7] | - |

| Refractive Index | 1.622[6][7] | - |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining reliable physicochemical data. The following sections outline standard methodologies for determining the key properties of this compound.

The melting point of a solid is a key indicator of its purity.[8]

Principle: A small, finely powdered sample of the solid is heated in a capillary tube at a controlled rate. The temperature range over which the solid melts is observed and recorded as the melting point.[9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powder form.[9][10] Introduce a small amount of the powdered sample into the open end of a capillary tube.[10]

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom.[10] The packed sample height should be 2-3 mm.[10]

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.[10]

-

If the approximate melting point is known, heat rapidly to about 15-20°C below the expected melting point.[10]

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first droplet of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.

-

Logical Workflow for Melting Point Determination

References

- 1. 3-Phenylphthalid – Wikipedia [de.wikipedia.org]

- 2. This compound | 5398-11-8 [chemicalbook.com]

- 3. This compound | 5398-11-8 | TCI AMERICA [tcichemicals.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C14H10O2 | CID 95365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-Phenylphthalide: Molecular Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of 3-phenylphthalide, a significant aromatic γ-lactone. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed information on its molecular structure, physicochemical properties, and key synthetic methodologies.

Molecular Structure and IUPAC Nomenclature

This compound is a derivative of isobenzofuran, featuring a phenyl group substituted at the 3-position of the phthalide lactone ring. The core structure is a bicyclic system composed of a benzene ring fused to a five-membered lactone ring.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-phenyl-2-benzofuran-1(3H)-one .[1][2] Other commonly used names include 3-phenyl-1(3H)-isobenzofuranone and 3-phenyl-1,3-dihydro-2-benzofuran-1-one.[1] The presence of a chiral center at the 3-position means that this compound exists as a racemic mixture when synthesized via conventional routes without the use of chiral catalysts.[1]

Physicochemical Properties

This compound is a white to beige crystalline solid.[1] It is practically insoluble in water but exhibits good solubility in a variety of organic solvents such as tetrahydrofuran, toluene, 1,4-dioxane, and 1,2-dichloroethane.[1][3] A summary of its key quantitative properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₀O₂ |

| Molecular Weight | 210.23 g/mol |

| Melting Point | 115–119 °C |

| Boiling Point | 368.9 °C at 760 mmHg |

| Density | 1.234 g/cm³ |

| XLogP3 | 2.6 |

| Topological Polar Surface Area | 26.3 Ų |

| Refractive Index | 1.622 |

Data sourced from multiple chemical databases.[1][2][4]

Experimental Protocols for Synthesis

Several synthetic routes for the preparation of this compound have been reported. The following are detailed methodologies for some of the key approaches.

3.1. Synthesis from 2-Benzoylbenzoic Acid via Reduction

A classic and high-yielding method for the synthesis of this compound involves the reduction of 2-benzoylbenzoic acid.[1] This starting material is readily accessible through the Friedel-Crafts acylation of benzene with phthalic anhydride.

-

Reaction Setup: In a round-bottom flask, 2-benzoylbenzoic acid is dissolved in glacial acetic acid.

-

Reagent Addition: Zinc dust is added portion-wise to the solution with stirring.

-

Reaction Conditions: The reaction mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and filtered to remove excess zinc. The filtrate is then poured into cold water to precipitate the crude this compound. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield a product with high purity.[1] A quantitative yield has been reported for this method.[1]

3.2. Synthesis from Phthalaldehydic Acid and Benzene

This method provides a direct route to this compound through the reaction of phthalaldehydic acid (2-carboxybenzaldehyde) with benzene in the presence of a strong acid catalyst.

-

Reaction Setup: Phthalaldehydic acid is suspended in benzene in a reaction vessel.

-

Reagent Addition: Concentrated sulfuric acid is carefully added to the mixture.

-

Reaction Conditions: The reaction is stirred at room temperature for approximately one hour.

-

Work-up and Purification: The reaction mixture is then carefully quenched with water. The organic layer is separated, washed with a sodium bicarbonate solution to remove any unreacted acid, and then washed with water. The organic solvent is removed under reduced pressure to yield the crude product. This method has been reported to produce a practically quantitative crude yield and an 86% pure yield.[1][3]

3.3. Palladium- or Rhodium-Catalyzed Arylation of 2-Formylbenzoate Esters

Modern synthetic approaches utilize transition metal catalysis to achieve high yields of this compound from esters of 2-formylbenzoic acid and aromatic boronic acids.

-

Reaction Setup: An ester of 2-formylbenzoic acid, a phenylboronic acid derivative, a palladium or rhodium catalyst, and a suitable base are combined in a reaction flask under an inert atmosphere.

-

Solvent: A suitable organic solvent, such as toluene or dioxane, is used.

-

Reaction Conditions: The reaction mixture is heated to the required temperature and stirred for a specified time, with reaction progress monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration. The filtrate is then subjected to an aqueous work-up. The organic layer is separated, dried, and concentrated. The resulting crude product is purified by column chromatography on silica gel to afford the pure this compound. Yields of up to 97% have been reported for palladium-catalyzed reactions and up to 94% for rhodium-catalyzed reactions.[1]

Molecular Structure Visualization

The molecular structure of this compound is depicted in the following diagram generated using the DOT language.

References

Navigating the Solubility Landscape of 3-Phenylphthalide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 3-Phenylphthalide and its Solubility

This compound (C₁₄H₁₀O₂) is a heterocyclic compound featuring a phenyl group attached to a phthalide (isobenzofuranone) core.[1] Its chemical structure dictates its physicochemical properties, including its solubility, which is a critical parameter in various scientific and industrial applications. Understanding the solubility of this compound in organic solvents is essential for its synthesis, purification, formulation, and for designing new chemical reactions.

Qualitative assessments indicate that this compound is soluble in a range of organic solvents, including tetrahydrofuran (THF), toluene, 1,4-dioxane, and 1,2-dichloroethane.[2] Conversely, it is practically insoluble in water.[3] This solubility profile is consistent with its molecular structure, which possesses both a nonpolar phenyl ring and a more polar lactone functional group.

Quantitative Solubility Data: An Illustrative Example

As extensive quantitative solubility data for this compound is not publicly available, we present data for a related lactone, (+)-biotin intermediate lactone, to demonstrate the typical format for such data and to provide a reference for expected solubility trends.[4][5] The solubility of this lactone was determined in various organic solvents at different temperatures.[4][5]

Table 1: Mole Fraction Solubility (x) of (+)-Biotin Intermediate Lactone in Various Organic Solvents at Different Temperatures (K) [4]

| Temperature (K) | Methanol | Toluene | Ethyl Acetate | Tetrahydrofuran | Dichloromethane | N,N-Dimethylformamide |

| 287.15 | 0.0015 | 0.0045 | 0.0132 | 0.0285 | 0.0452 | 0.0856 |

| 293.15 | 0.0021 | 0.0062 | 0.0178 | 0.0374 | 0.0589 | 0.1098 |

| 298.15 | 0.0028 | 0.0083 | 0.0235 | 0.0486 | 0.0754 | 0.1385 |

| 303.15 | 0.0037 | 0.0109 | 0.0305 | 0.0623 | 0.0952 | 0.1723 |

| 308.15 | 0.0048 | 0.0142 | 0.0391 | 0.0789 | 0.1189 | 0.2118 |

| 313.15 | 0.0062 | 0.0183 | 0.0496 | 0.0987 | 0.1468 | 0.2576 |

| 318.15 | 0.0079 | 0.0234 | 0.0623 | 0.1221 | 0.1795 | 0.3105 |

| 323.75 | 0.0101 | 0.0297 | 0.0776 | 0.1495 | 0.2174 | 0.3712 |

Data extracted from the Journal of Chemical & Engineering Data.[4]

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for determining the solubility of this compound in organic solvents. The most common and reliable method is the isothermal saturation or "shake-flask" method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup.

Isothermal Saturation (Shake-Flask) Method

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature orbital shaker or water bath. Agitate the mixtures at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed/pre-cooled syringe to match the experimental temperature. Immediately filter the aliquot through a syringe filter into a pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for HPLC analysis). This step is critical to prevent any undissolved solid from being transferred.

-

Quantification:

-

Gravimetric Analysis: Evaporate the solvent from the pre-weighed vial containing the filtered saturated solution under controlled conditions (e.g., in a vacuum oven at a temperature that does not sublime the solute). The mass of the remaining solid this compound is then determined.

-

HPLC Analysis: If using HPLC, dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the instrument. Analyze the diluted sample to determine the concentration of this compound. A calibration curve must be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility: Calculate the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or mole fraction (x).

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Experimental workflow for the determination of this compound solubility.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains to be systematically reported in the scientific literature, this guide provides the necessary framework for researchers to undertake such measurements. The provided experimental protocols, based on the well-established isothermal saturation method, offer a clear and reliable path to generating high-quality solubility data. The illustrative data for a related lactone serves as a valuable reference point. By following the outlined procedures, researchers in drug development and chemical synthesis can obtain the critical solubility information required to advance their work with this compound.

References

Spectroscopic Profile of 3-Phenylphthalide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-phenylphthalide (C₁₄H₁₀O₂), a significant lactone in organic synthesis. This document details the mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, along with the experimental protocols for their acquisition.

Data Presentation

The following tables summarize the key quantitative data obtained from the mass spectrum of this compound. While ¹H NMR, ¹³C NMR, and IR spectra are available for this compound in various databases, specific peak data with assignments were not accessible through the conducted searches.

Mass Spectrometry Data

The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern. The key peaks observed in the gas chromatography-mass spectrometry (GC-MS) analysis are presented below.[1]

| m/z (Mass-to-Charge Ratio) | Interpretation | Relative Abundance |

| 210 | Molecular Ion [M]⁺ | Major Peak |

| 165 | [M - COOH]⁺ Fragment | Significant Peak |

| 105 | [C₆H₅CO]⁺ Fragment (Benzoyl Cation) | Base Peak |

Table 1: Key mass spectrometry fragmentation data for this compound.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: 5-10 mg of purified this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 400 MHz or higher. For ¹³C NMR, a frequency of 100 MHz or higher is used. Standard pulse sequences are employed for both one-dimensional (¹H, ¹³C) and potentially two-dimensional (COSY, HSQC, HMBC) experiments to aid in structural assignment.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is calibrated using the TMS signal. The chemical shifts (δ) of the signals are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed under high pressure using a pellet press to form a thin, transparent disc.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample holder is first recorded. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: For a volatile and thermally stable compound like this compound, gas chromatography (GC) is a common method for sample introduction. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a standard technique where the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process removes an electron from the molecule, forming a positively charged molecular ion [M]⁺ and causing it to fragment.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Enduring Legacy of 3-Phenylphthalide: A Comprehensive Technical Guide to its Discovery and Synthesis

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the discovery, history, and synthesis of 3-phenylphthalide. This valuable scaffold for various pharmacologically active compounds and functional materials is explored through a detailed examination of its historical synthesis and the evolution of modern catalytic methods. This guide provides detailed experimental protocols, quantitative data summaries, and visual representations of synthetic pathways to facilitate a deeper understanding and practical application of this important molecule's chemistry.

Introduction: The Significance of this compound

This compound (C₁₄H₁₀O₂) is a lactone, a cyclic ester, that forms the structural core of numerous compounds with significant biological activities. Its derivatives have been investigated for a range of therapeutic applications, acting as intermediates in the synthesis of novel pharmaceuticals and as components in the development of advanced materials. The chiral center at the 3-position of the phthalide ring offers opportunities for stereoselective synthesis, leading to the development of enantiomerically pure compounds with specific biological targets. This guide delves into the key synthetic methodologies that have been developed since its discovery, providing a roadmap for chemists in both academic and industrial settings.

The Genesis of this compound: A Historical Perspective

The first documented synthesis of this compound was reported in 1876 by Theodor Zincke. This pioneering work involved the reduction of 2-benzoylbenzoic acid, a derivative of phthalic anhydride. This foundational method laid the groundwork for subsequent explorations into the synthesis of 3-substituted phthalides.

The Zincke Method: Reduction of 2-Benzoylbenzoic Acid

The original synthesis involved the reduction of the ketone functionality of 2-benzoylbenzoic acid using zinc dust in the presence of an acid. Over the years, this method has been refined, with variations in the reducing agent and reaction conditions to improve yields and simplify the procedure.

Experimental Protocol: Synthesis of this compound via Reduction of 2-Benzoylbenzoic Acid

-

Materials:

-

2-Benzoylbenzoic acid

-

Zinc dust

-

Glacial acetic acid

-

Hydrochloric acid (optional)

-

Water

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a solution of 2-benzoylbenzoic acid in glacial acetic acid is prepared.

-

Zinc dust is added portion-wise to the stirred solution. The reaction is exothermic.

-

The reaction mixture is heated to reflux for a specified period, typically several hours, with continuous stirring.

-

After cooling, the excess zinc is removed by filtration.

-

The filtrate is poured into cold water, leading to the precipitation of crude this compound.

-

The precipitate is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield crystalline this compound.

-

Logical Workflow for the Zincke Method

Evolution of Synthetic Strategies

Following Zincke's initial discovery, a variety of synthetic routes to this compound and its derivatives have been developed. These methods offer advantages in terms of yield, substrate scope, and the ability to introduce stereochemistry.

Grignard Reaction: A Versatile Approach

The Grignard reaction provides a powerful tool for the formation of the carbon-phenyl bond in this compound. This method typically involves the reaction of a phenylmagnesium halide with an ortho-substituted benzoic acid derivative, such as o-phthalaldehyde or 2-formylbenzoate.

Experimental Protocol: Grignard Synthesis of this compound

-

Materials:

-

o-Phthalaldehyde (or a suitable 2-formylbenzoate ester)

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (for workup)

-

Saturated aqueous ammonium chloride solution

-

-

Procedure:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are covered with anhydrous ether. A solution of bromobenzene in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine.

-

Reaction with the Electrophile: The solution of o-phthalaldehyde in anhydrous ether is added dropwise to the freshly prepared Grignard reagent at a controlled temperature (often 0 °C).

-

Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution or dilute hydrochloric acid.

-

Extraction and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

-

Signaling Pathway for Grignard Synthesis

Modern Catalytic Methods: Precision and Efficiency

The advent of transition metal catalysis has revolutionized the synthesis of 3-arylphthalides, offering high yields and functional group tolerance under mild reaction conditions. Rhodium and cobalt catalysts have proven to be particularly effective in these transformations.

Rhodium catalysts are employed in the arylation of 2-formylbenzoate esters with phenylboronic acid. This method provides a direct route to this compound with good to excellent yields.

Experimental Protocol: Rhodium-Catalyzed Synthesis

-

Materials:

-

Methyl 2-formylbenzoate

-

Phenylboronic acid

-

Rhodium catalyst (e.g., [Rh(cod)Cl]₂)

-

Ligand (e.g., a phosphine ligand)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene)

-

-

Procedure:

-

A mixture of methyl 2-formylbenzoate, phenylboronic acid, the rhodium catalyst, ligand, and base is prepared in a reaction vessel under an inert atmosphere.

-

The solvent is added, and the mixture is heated to the desired temperature for a specified time.

-

The reaction progress is monitored by techniques such as TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography.

-

Cobalt catalysts offer a cost-effective and environmentally friendly alternative to precious metal catalysts. They are used to catalyze the reaction between phthalaldehyde and phenylboronic acid to afford this compound.

Experimental Protocol: Cobalt-Catalyzed Synthesis

-

Materials:

-

Phthalaldehyde

-

Phenylboronic acid

-

Cobalt catalyst (e.g., CoI₂)

-

Ligand (e.g., a diphosphine ligand)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Dioxane)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, the cobalt catalyst, ligand, and base are added to a reaction tube.

-

Phthalaldehyde, phenylboronic acid, and the solvent are then added.

-

The reaction vessel is sealed and heated at a specific temperature until the starting materials are consumed.

-

After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of silica gel.

-

The filtrate is concentrated, and the residue is purified by chromatography to yield this compound.

-

Enantioselective Synthesis: Accessing Chiral Phthalides

The development of enantioselective methods to synthesize this compound is of significant interest for applications in medicinal chemistry. One notable method, pioneered by Herbert Charles Brown, utilizes a chiral borane reagent to achieve high enantiomeric excess.

Experimental Protocol: Enantioselective Synthesis using (+)-Diisopinocampheylborane

-

Materials:

-

2-Benzoylbenzoic acid

-

(+)-Diisopinocampheylborane ((+)-Ipc₂BH)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydroxide

-

Hydrogen peroxide

-

-

Procedure:

-

A solution of 2-benzoylbenzoic acid in anhydrous THF is treated with (+)-Diisopinocampheylborane at a low temperature.

-

The reaction is stirred for an extended period to ensure complete reduction.

-

The excess borane is quenched, and the organoborane intermediate is oxidized using a basic solution of hydrogen peroxide.

-

The product is extracted, and the organic layer is dried and concentrated.

-

Purification by chromatography affords enantiomerically enriched this compound.

-

Quantitative Data Summary

The following table summarizes the typical yields and key reaction conditions for the various synthetic methods described. This allows for a direct comparison of the efficiency of each approach.

| Synthesis Method | Starting Materials | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |

| Zincke Method | 2-Benzoylbenzoic acid | Zn dust, Acetic Acid | Acetic Acid | Reflux | 2-4 | 70-90 | N/A |

| Grignard Reaction | o-Phthalaldehyde | Phenylmagnesium bromide | Diethyl ether/THF | 0 to RT | 1-3 | 60-85 | N/A |

| Rhodium-Catalyzed | Methyl 2-formylbenzoate | [Rh(cod)Cl]₂, Phenylboronic acid | Toluene | 80-110 | 12-24 | 85-95 | Up to 99 (with chiral ligands) |

| Cobalt-Catalyzed | Phthalaldehyde | CoI₂, Phenylboronic acid | Dioxane | 100-120 | 12-24 | 80-90 | N/A |

| Enantioselective | 2-Benzoylbenzoic acid | (+)-Diisopinocampheylborane | THF | -25 to RT | 24-48 | 70-80 | >95 |

Conclusion

The journey of this compound from its initial discovery in the 19th century to its modern, highly efficient catalytic syntheses showcases the remarkable progress in the field of organic chemistry. This guide has provided a detailed overview of the key synthetic methodologies, complete with experimental protocols and comparative data, to serve as a valuable resource for the scientific community. The continued exploration of new synthetic routes and the application of this compound and its derivatives in drug discovery and materials science promise a vibrant future for this versatile molecule.

The Natural Occurrence of 3-Phenylphthalide and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of 3-phenylphthalide and its derivatives, a class of aromatic lactones with significant and diverse biological activities. This document summarizes their distribution in nature, presents quantitative data on their abundance, details experimental protocols for their isolation, and illustrates their biosynthetic and signaling pathways.

Natural Distribution

This compound and its derivatives are predominantly found in the plant kingdom, particularly within the Apiaceae (or Umbelliferae) family, and have also been isolated from several species of fungi.

Plants: The most significant plant sources of these compounds are from the genera Ligusticum and Angelica, which are widely used in traditional Asian medicine.[1] Key species include:

-

Ligusticum chuanxiong (Chuanxiong): A rich source of various phthalides, including senkyunolide A and Z-ligustilide.[2]

-

Angelica sinensis (Danggui): Contains a variety of phthalides and is a staple in traditional Chinese medicine for women's health.[2][3]

Fungi: Certain species of the genus Penicillium are known to produce phthalide derivatives. For instance, new phthalide derivatives have been isolated from the marine-derived fungus Penicillium chrysogenum.[4]

Quantitative Analysis of this compound Derivatives in Natural Sources

The concentration of this compound and its derivatives can vary significantly depending on the species, geographical location, and cultivation conditions. The following tables summarize quantitative data from various studies.

Table 1: Quantitative Analysis of Phthalides in Ligusticum chuanxiong

| Compound | Plant Part | Concentration Range (mg/g dry weight) | Analytical Method | Reference |

| Senkyunolide A | Rhizome | 0.15 - 1.20 | HPLC-DAD | [2] |

| Z-Ligustilide | Rhizome | 0.50 - 5.80 | HPLC-DAD | [2] |

| 3-n-Butylphthalide | Rhizome | 0.05 - 0.45 | HPLC-DAD | |

| Chuanxiongin A-F | Rhizome | Not specified | HPLC | [5] |

Table 2: Quantitative Analysis of Phthalides in Angelica sinensis

| Compound | Plant Part | Concentration Range (mg/g dry weight) | Analytical Method | Reference |

| Ferulic acid | Root | 0.10 - 1.50 | HPLC-PDA | [6] |

| Z-Ligustilide | Root | 0.20 - 4.50 | HPLC-PDA | [6] |

| Senkyunolide I | Root | 0.05 - 0.30 | HPLC-PDA | [6] |

| Senkyunolide H | Root | 0.02 - 0.25 | HPLC-PDA | [6] |

| Coniferyl ferulate | Root | 0.10 - 0.80 | HPLC-PDA | [6] |

| Z/E-Butylidenephthalide | Root | 0.05 - 0.50 | HPLC-PDA | [6] |

Experimental Protocols

Extraction of this compound Derivatives from Plant Material

Objective: To extract phthalides from the dried rhizomes of Ligusticum chuanxiong or Angelica sinensis.

Method 1: Solvent Extraction [7]

-

Sample Preparation: Grind the dried rhizomes into a fine powder (approximately 40-60 mesh).

-

Extraction: Macerate 100 g of the powdered plant material with 1 L of 60% ethanol at room temperature for 24 hours with occasional shaking.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Method 2: Supercritical Fluid Extraction (SFE) [8]

-

Sample Preparation: Grind the dried rhizomes to a particle size of 0.6-0.9 mm. Ensure the moisture content is around 7-14%.[9][10]

-

SFE System Setup:

-

Extraction: Load the ground plant material into the extraction vessel. Pressurize the system with CO2 and introduce the co-solvent. Perform the extraction for 2-3 hours.

-

Collection: Depressurize the CO2 in the collection vessel to precipitate the extracted compounds.

Isolation and Purification of this compound Derivatives

Objective: To isolate and purify individual phthalide derivatives from the crude extract.

Method: Column Chromatography [7][11]

-

Stationary Phase: Silica gel (100-200 mesh).

-

Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column (e.g., 5 cm diameter, 50 cm length).

-

Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

-

Elution: Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate (e.g., 98:2, 95:5, 90:10, etc.).

-

Fraction Collection: Collect fractions of 20-30 mL.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 8:2) and visualize under UV light (254 nm).

-

Purification: Combine fractions containing the same compound and concentrate under reduced pressure. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of methanol and water.[12]

Biosynthetic Pathway

The biosynthesis of 3-arylphthalides is believed to involve a combination of the shikimate and polyketide pathways. In Angelica sinensis, several key enzymes have been identified that are involved in the accumulation of phthalides.[13] The general proposed pathway starts from chorismate, a key intermediate in the shikimate pathway, leading to the formation of a polyketide chain which then cyclizes to form the phthalide core. The phenyl group at the 3-position is derived from the shikimate pathway via phenylalanine or a related intermediate.

References

- 1. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification Analysis of 13 Organic Components and 8 Inorganic Elements in Angelica Sinensis Radix and Its Different Parts Combined with Chemical Recognition Pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [New dimeric phthalide derivative from Angelica sinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | New Enantiomers of a Nor-Bisabolane Derivative and Two New Phthalides Produced by the Marine-Derived Fungus Penicillium chrysogenum LD-201810 [frontiersin.org]

- 5. Novel phthalide derivatives identified from Ligusticum chuanxiong (Chuanxiong) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous quantification of six main active constituents in Chinese Angelica by high-performance liquid chromatography with photodiode array detector - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel phthalide derivatives identified from Ligusticum chuanxiong (Chuanxiong) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tsijournals.com [tsijournals.com]

- 9. How to extract natural products from plants with the supercritical CO2 extraction method - Separeco [separeco.com]

- 10. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. CN110108818B - High performance liquid chromatography for high performance separation detection of phthalide derivatives and application thereof - Google Patents [patents.google.com]

- 13. Frontiers | Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis [frontiersin.org]

Abstract

The phthalide scaffold, particularly the 1(3H)-isobenzofuranone nucleus, is a core structure in a multitude of naturally occurring and synthetic molecules demonstrating a wide array of pharmacological effects.[1][2][3] Compounds bearing this moiety, especially those substituted at the C-3 position with an aryl group (3-arylphthalides), have garnered significant attention for their therapeutic potential.[4] These compounds have been reported to possess anti-inflammatory, antioxidant, cytotoxic, neuroprotective, and antimicrobial properties.[1][3] This technical guide provides a comprehensive overview of the biological activities of 3-phenylphthalide and its derivatives, presenting key quantitative data, detailed experimental protocols for activity assessment, and visualizations of relevant biological pathways and experimental workflows to support ongoing research and drug development efforts.

Overview of Key Biological Activities

Research into this compound and its analogues has revealed a diverse pharmacological profile. These compounds modulate various biological pathways, making them promising candidates for multiple therapeutic areas.

Anti-inflammatory and Antioxidant Activity

Several 3-arylphthalide derivatives have demonstrated significant anti-inflammatory and antioxidant effects.[1] A notable example, compound 3-(2,4-dihydroxyphenyl)phthalide (5a) , has shown potent inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in both microglial Bv.2 cells and RAW 264.7 macrophage cells.[1][2][5] This inhibition of NO, a key inflammatory mediator, suggests a direct anti-inflammatory mechanism. Furthermore, compound 5a was found to reduce the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in RAW 264.7 cells and exhibited superior antioxidant activity compared to the Trolox standard in an ABTS assay.[1][2]

Other novel phthalide derivatives have also been synthesized and screened for their anti-inflammatory potential. For instance, compound 9o (3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1 (3H)-one) was identified as a highly active agent, inhibiting LPS-induced NO production with an IC50 value of 0.76 μM.[6]

Neuroprotective and Enzyme Inhibitory Activity

The potential of phthalide derivatives in the context of neurodegenerative diseases like Alzheimer's has been explored. A series of 3-benzylidene/benzylphthalide Mannich base derivatives were designed as multifunctional agents.[7] One compound, (Z)-13c , demonstrated exceptionally potent inhibition of human acetylcholinesterase (HuAChE) with an IC50 value in the picomolar range (6.16 x 10⁻⁴ µM) and good inhibitory activity against monoamine oxidase B (MAO-B) (IC50 = 5.88 µM).[7] Its portfolio of activities also includes antioxidant effects, antiplatelet aggregation, inhibition of Aβ peptide aggregation, and neuroprotective properties, highlighting the scaffold's potential for developing multi-target drugs for complex diseases.[7]

Antimicrobial Activity

The phthalide ring system is associated with diverse antimicrobial properties, including bactericidal and fungicidal effects.[8] Extracts from Apiaceae plants, which are rich in phthalides, have been shown to possess significant antimicrobial potential.[8] Synthetic derivatives have also been evaluated; for example, 3-(2-phenylhydrazinyl)-2-benzofuran-1(3H)-one was synthesized and showed activity against bacterial strains like Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, as well as fungal strains. The evaluation of these compounds often involves determining the minimum inhibitory concentration (MIC) through standard methods like broth microdilution or disc diffusion assays.[8][9]

Cytotoxic and Anticancer Activity

Phthalides are recognized for their cytotoxic properties against various cancer cell lines.[3] While specific quantitative data for this compound was limited in the initial screen, the broader class of 3-substituted phthalides is actively investigated for anticancer applications.[10] The evaluation of cytotoxicity is a critical first step and is typically performed using cell viability assays such as the MTT or XTT assay to determine the concentration at which the compound inhibits cell growth by 50% (IC50).[11][12]

Quantitative Biological Data Summary

The following table summarizes key quantitative data for representative this compound derivatives, providing a comparative view of their potency across different biological targets.

| Compound ID | Structure | Target / Assay | Activity Metric | Value | Reference(s) |

| 5a | 3-(2,4-dihydroxyphenyl)phthalide | LPS-induced NO Production (RAW 264.7 cells) | % Inhibition @ 10 µM | >80% | [1][2] |

| 9o | 3-((4-((4-fluorobenzyl) oxy)phenyl)(hydroxy) methyl)-5,7-dimethoxy isobenzofuran-1(3H)-one | LPS-induced NO Production (RAW 264.7 cells) | IC50 | 0.76 µM | [6] |

| (Z)-13c | 3-benzylidene/ benzylphthalide Mannich base derivative | Human Acetylcholinesterase (HuAChE) | IC50 | 6.16 x 10⁻⁴ µM | [7] |

| (Z)-13c | 3-benzylidene/ benzylphthalide Mannich base derivative | Monoamine Oxidase B (MAO-B) | IC50 | 5.88 µM | [7] |

| (Z)-13c | 3-benzylidene/ benzylphthalide Mannich base derivative | Oxygen Radical Absorbance Capacity (ORAC) | Trolox Equivalents | 2.05 | [7] |

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activity of 3-phenylphthalides is crucial for their development as therapeutic agents. Preliminary studies on compound 9o have elucidated its involvement in key anti-inflammatory signaling pathways.[6] It appears to exert its effects by dually modulating the NF-κB/MAPK and Nrf2/HO-1 pathways.[6]

Experimental Protocols

The following section details standardized protocols for assessing the biological activities discussed. These methodologies provide a framework for screening and characterizing novel this compound derivatives.

General Workflow for Bioactivity Screening

The process of evaluating a novel compound follows a structured cascade, moving from broad initial screens to more specific and complex assays to identify and validate promising therapeutic candidates.[13]

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This protocol measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS).[1][2]

-

Principle: Activated macrophages produce NO, which can be quantified in the cell culture supernatant by reacting it with Griess reagent to form a colored azo product. A decrease in the colored product in the presence of the test compound indicates inhibitory activity.

-

Materials:

-

RAW 264.7 macrophage cells

-

DMEM culture medium with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (dissolved in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader (540 nm)

-

-

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control.

-

Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Griess Reaction: Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control after subtracting the background absorbance. Determine the IC50 value by plotting inhibition versus log concentration.

-

Cell Viability Assay: XTT Protocol

This assay is used to assess cell viability or a compound's cytotoxicity by measuring the metabolic activity of cells.[11][14]

-

Principle: In metabolically active cells, mitochondrial dehydrogenases reduce the tetrazolium salt XTT to a water-soluble orange formazan product.[14][15] The amount of formazan produced is directly proportional to the number of viable cells and can be measured colorimetrically.

-

Materials:

-

Target cell line (e.g., cancer cell line or normal cell line)

-

Appropriate cell culture medium

-

XTT reagent

-

Electron coupling reagent (e.g., PMS)

-

Test compounds

-

96-well cell culture plates

-

Microplate reader (450-490 nm)

-

-

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Compound Addition: Treat cells with serial dilutions of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

Reagent Preparation: Prepare the XTT/PMS solution immediately before use by mixing the XTT reagent with the electron coupling reagent.

-

Incubation with XTT: Add the prepared XTT/PMS solution to each well and incubate the plate for 1-4 hours at 37°C, until the color develops.

-

Measurement: Measure the absorbance of the soluble formazan product at 450-490 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log concentration of the compound to determine the IC50 (concentration causing 50% inhibition of cell growth).

-

General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for measuring a compound's ability to inhibit a specific enzyme.[16][17][18]

-

Principle: The activity of an enzyme is monitored by measuring the change in absorbance as it converts a substrate into a chromogenic product. The rate of the reaction in the presence of an inhibitor is compared to the rate in its absence.[18]

-

Materials:

-

Purified target enzyme

-

Enzyme-specific substrate (that yields a colored product)

-

Assay buffer (optimized for the enzyme's pH and ionic strength)

-

Test inhibitor compounds

-

Positive control inhibitor (if available)

-

96-well microplate

-

Microplate spectrophotometer

-

-

Methodology:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and serial dilutions of the inhibitor in the assay buffer.

-

Pre-incubation: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor (or vehicle for control). Allow the mixture to pre-incubate for a set time (e.g., 10-15 minutes) to permit inhibitor-enzyme binding.[16]

-

Reaction Initiation: Start the reaction by adding the substrate to all wells.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the absorbance at the appropriate wavelength in kinetic mode (reading every 30-60 seconds for 10-20 minutes).

-

Data Analysis: Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve. Calculate the percentage of inhibition for each concentration relative to the control (0% inhibition). Plot the percentage of inhibition against the log inhibitor concentration and use non-linear regression to calculate the IC50 value.[16]

-

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00701C [pubs.rsc.org]

- 5. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 3-benzylidene/benzylphthalide Mannich base derivatives as potential multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity of extracts and phthalides occurring in Apiaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. biotium.com [biotium.com]

- 15. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]

- 16. superchemistryclasses.com [superchemistryclasses.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

3-Phenylphthalide: A Technical Guide to its Biological Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Phenylphthalide is a core chemical scaffold belonging to the phthalide class of compounds, which are aromatic γ-lactones. While research on the specific biological activities of the parent this compound molecule is still emerging, numerous studies on its derivatives, notably 3-n-butylphthalide (NBP) and various 3-arylphthalides, have revealed significant therapeutic potential across a range of biological systems. This technical guide provides an in-depth overview of the known and extrapolated mechanisms of action of this compound, drawing from studies on its closely related analogues. The primary biological effects observed for this class of compounds are centered around anti-inflammatory, neuroprotective, and anticancer activities. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways implicated in the action of this compound and its derivatives.

Core Biological Activities and Mechanisms of Action

The biological activities of this compound and its derivatives are multifaceted, primarily involving the modulation of key signaling pathways related to inflammation, cell survival, and apoptosis.

Anti-inflammatory Activity

Derivatives of this compound have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

1.1.1. Inhibition of Nitric Oxide (NO) Production

A key indicator of the anti-inflammatory potential of this compound derivatives is their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. For instance, the derivative 3-(2,4-dihydroxyphenyl)phthalide has been shown to cause a significant, dose-dependent reduction in NO levels in both microglial and macrophage cell lines.[1]

1.1.2. Modulation of Pro-inflammatory Cytokines

Beyond NO inhibition, these compounds also reduce the expression of pro-inflammatory cytokines. Studies on 3-(2,4-dihydroxyphenyl)phthalide have shown a reduction in the mRNA levels of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 macrophage cells.[1] This suggests that the anti-inflammatory action of the this compound scaffold extends to the transcriptional regulation of key inflammatory genes.

Neuroprotective Effects

The most extensively studied derivative, 3-n-butylphthalide (NBP), has shown significant neuroprotective effects in models of ischemic stroke and neurodegenerative diseases.[2] While direct data for this compound is limited, the mechanisms elucidated for NBP provide a strong indication of the potential neuroprotective pathways for this class of compounds. These mechanisms include:

-

Reduction of Oxidative Stress: NBP has been shown to mitigate oxidative stress, a key contributor to neuronal damage.[2]

-

Anti-apoptotic Activity: NBP can prevent apoptosis, or programmed cell death, in neuronal cells.[2][3]

-

Anti-inflammatory Action in the Central Nervous System: NBP also exerts anti-inflammatory effects within the brain, further contributing to its neuroprotective properties.[2]

Anticancer Potential

Several studies have highlighted the cytotoxic effects of various phthalide and related heterocyclic derivatives against a range of cancer cell lines.[4] The proposed mechanisms often involve the induction of apoptosis. While specific IC50 values for the parent this compound are not widely reported, the consistent anticancer activity observed in its analogues suggests that this scaffold is a promising starting point for the development of novel anticancer agents. The induction of apoptosis is a common mechanism, often involving the modulation of the Bcl-2 family of proteins and the activation of caspases.[5]

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the available quantitative data for the biological activities of this compound derivatives. It is important to note that this data is for derivatives and not the parent this compound, highlighting an area for future research.

Table 1: Anti-inflammatory Activity of 3-Arylphthalide Derivatives

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| 3-(2,4-dihydroxyphenyl)phthalide | Bv.2 (microglial cells) | LPS-induced Nitric Oxide Production | % Inhibition at 10 µM | 79.84% | [1] |

| 3-(2,4-dihydroxyphenyl)phthalide | RAW 264.7 (macrophages) | LPS-induced Nitric Oxide Production | % Inhibition at 10 µM | 76.31% | [1] |

| (Z)-ligustilide | RAW 264.7 (macrophages) | LPS-induced Nitric Oxide Production | IC50 | 8.45 µM - 32.3 µM | [6] |

Table 2: Cytotoxicity of Phthalide and Related Derivatives Against Cancer Cell Lines

| Compound Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Phenylacetamide | MDA-MB-468 | 0.6 ± 0.08 | [6] |

| Phenylacetamide | PC-12 | 0.6 ± 0.08 | [6] |

| Phenylacetamide | MCF-7 | 0.7 ± 0.4 | [6] |

| 1,3-thiazole incorporated phthalimide | MCF-7 | 0.2 ± 0.01 | [7] |

| 1,3-thiazole incorporated phthalimide | MDA-MB-468 | 0.6 ± 0.04 | [7] |

| 1,3-thiazole incorporated phthalimide | PC-12 | 0.43 ± 0.06 | [7] |

Signaling Pathways and Visualizations

The biological effects of this compound and its derivatives are mediated by complex signaling networks. The following diagrams, generated using Graphviz, illustrate the key pathways involved.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound derivatives are thought to inhibit this pathway, leading to a reduction in inflammation.

MAPK Signaling Pathway in Inflammation

The MAPK cascade is another critical pathway in the inflammatory response. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that promote inflammation. The main MAPK pathways involved are ERK, JNK, and p38.

Apoptosis Induction Pathway

The induction of apoptosis is a key mechanism for the potential anticancer activity of this compound derivatives. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited or relevant to the investigation of this compound's biological activities.

Cytotoxicity Assessment: MTT Assay

This protocol is a standard method to assess the effect of a compound on cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only). Incubate for a desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.